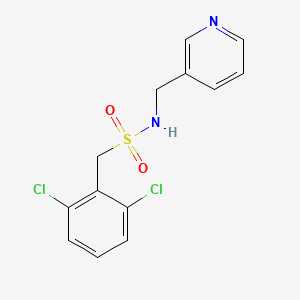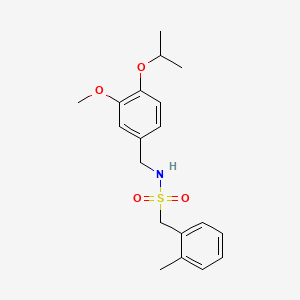
1-(2,6-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide
描述
1-(2,6-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide, commonly known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. Adenosine is a nucleoside that acts as a neuromodulator in the central nervous system. The adenosine A1 receptor is involved in the regulation of various physiological processes, including sleep, pain perception, and cardiovascular function. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders.
作用机制
DPCPX acts as a highly selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are widely distributed in the central nervous system and are involved in the regulation of various physiological processes, including sleep, pain perception, and cardiovascular function. By blocking the adenosine A1 receptor, DPCPX inhibits the downstream signaling pathways involved in these processes.
Biochemical and Physiological Effects
DPCPX has been shown to have a variety of biochemical and physiological effects. In cancer cells, DPCPX inhibits the growth and proliferation of cancer cells by blocking the adenosine A1 receptor. In cardiovascular tissue, DPCPX improves myocardial function and reduces ischemic injury by blocking the adenosine A1 receptor. In neurological tissue, DPCPX has neuroprotective effects and improves cognitive function by blocking the adenosine A1 receptor.
实验室实验的优点和局限性
DPCPX has several advantages and limitations for lab experiments. One advantage is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor. However, one limitation is its relatively low potency compared to other adenosine receptor antagonists. Additionally, DPCPX has poor solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on DPCPX. One area of interest is its potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists based on the structure of DPCPX. Additionally, further research is needed to elucidate the downstream signaling pathways involved in the biochemical and physiological effects of DPCPX.
科学研究应用
DPCPX has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, DPCPX has been shown to inhibit the growth and proliferation of cancer cells by blocking the adenosine A1 receptor. In cardiovascular research, DPCPX has been shown to improve myocardial function and reduce ischemic injury. In neurological research, DPCPX has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-(2,6-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c14-12-4-1-5-13(15)11(12)9-20(18,19)17-8-10-3-2-6-16-7-10/h1-7,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUCFRGSGKNSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)NCC2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4445143.png)


![5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4445174.png)

![3,5-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4445192.png)
![N-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4445196.png)
![3-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)phenol](/img/structure/B4445198.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4445201.png)
![N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4445209.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-6-quinoxalinylacetamide](/img/structure/B4445222.png)


